7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes a quinoline core, a dioxole ring, and sulfonyl and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxole Ring: This step involves the cyclization of a suitable precursor to form the dioxole ring.
Chlorophenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- 7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Uniqueness
7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H19ClN2O4S
- Molecular Weight : 416.90 g/mol
- IUPAC Name : this compound
This structure features a quinoline core with a sulfonyl group and various aromatic substituents that may contribute to its biological activities.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. This is particularly relevant in cancers where quinoline derivatives have shown efficacy.
- Antimicrobial Properties : The presence of the chlorobenzenesulfonyl group enhances the compound's ability to disrupt bacterial membranes, indicating potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression or microbial resistance.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of quinoline derivatives. The results indicated that compounds with similar structures could significantly reduce tumor growth in vitro and in vivo models .
- Antimicrobial Testing : Another research article explored the antimicrobial properties of sulfonyl-containing quinolines. Results showed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
Properties
IUPAC Name |
7-(4-chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-15-3-2-4-16(9-15)12-26-13-23(32(28,29)18-7-5-17(25)6-8-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAUTPJYDQAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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